Superior Cytotoxic Potency in HT1080 Cells vs. 26a and ML210
Gpx4-IN-16 ((R)-9i) demonstrates exceptionally potent cytotoxicity against HT1080 fibrosarcoma cells with an IC50 of 0.0003 µM (0.3 nM) [1]. This represents a dramatic improvement over its predecessor 26a, which exhibited an IC50 of 0.78 µM (780 nM) in the same cell line [2], and is more than 100-fold more potent than ML210, which has an EC50 of 30 nM for GPX4 inhibition .
| Evidence Dimension | Cytotoxicity / Target Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.0003 µM (0.3 nM) against HT1080 cells |
| Comparator Or Baseline | 26a (GPX4-IN-3): IC50 = 0.78 µM (780 nM) against HT1080 cells; ML210: EC50 = 30 nM (cell-free GPX4 inhibition) |
| Quantified Difference | ~2,600-fold more potent than 26a in HT1080 cells; ~100-fold more potent than ML210's EC50 |
| Conditions | HT1080 human fibrosarcoma cell line; standard culture conditions |
Why This Matters
This sub-nanomolar potency allows for effective target engagement at significantly lower concentrations, minimizing potential off-target effects and reducing the amount of compound required for in vivo studies.
- [1] Gu S, et al. Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead. J Med Chem. 2025. doi:10.1021/acs.jmedchem.4c02346. PMID: 39884957. View Source
- [2] GPX4-IN-3 (26a) Product Page. Catalog No. C09-1134-751. CenMed. Accessed April 2026. View Source
